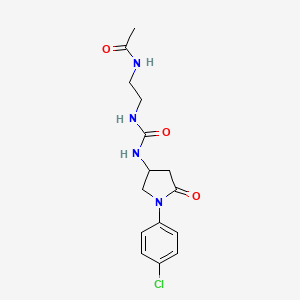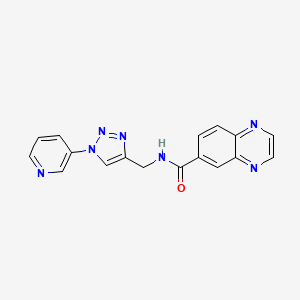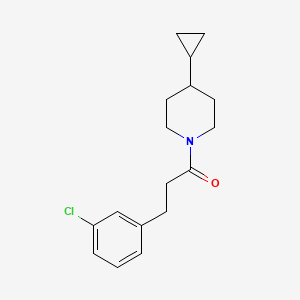
N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide is a complex organic compound that features a pyrrolidinone ring, a chlorophenyl group, and a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide typically involves multiple steps. One common route starts with the preparation of 1-(4-chlorophenyl)-5-oxopyrrolidine, which is then reacted with an isocyanate to form the urea linkage. The final step involves the acylation of the resulting compound with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce a methoxy group in place of the chlorine atom.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate the function of specific enzymes or pathways.
Medicine: The compound’s structural features suggest it could be explored as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Industry: Its unique chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the urea linkage could form hydrogen bonds with active site residues. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidinone derivatives and urea-containing molecules, such as:
- N-(2-(3-(1-phenyl-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide
- N-(2-(3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide
Uniqueness
What sets N-(2-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide apart is the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may confer distinct pharmacological properties, making it a valuable compound for further study.
Propriétés
IUPAC Name |
N-[2-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3/c1-10(21)17-6-7-18-15(23)19-12-8-14(22)20(9-12)13-4-2-11(16)3-5-13/h2-5,12H,6-9H2,1H3,(H,17,21)(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVUJHKXFKTWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2517435.png)
![4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2517437.png)
![5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2517438.png)


![2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2517442.png)

![5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2517446.png)

